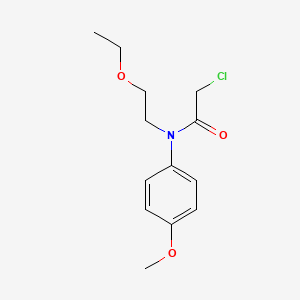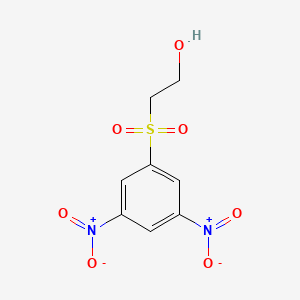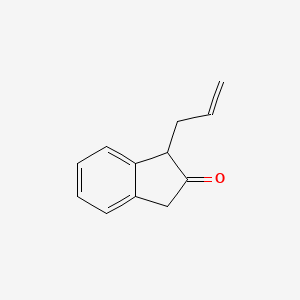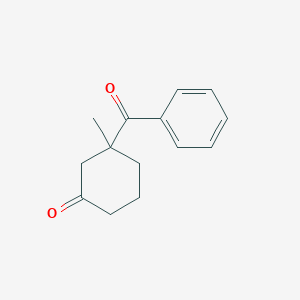
1,1'-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) is an organic compound that features a complex aromatic structure It is characterized by the presence of a chloro-substituted phenylethene core flanked by two trimethylbenzene groups
Métodos De Preparación
The synthesis of 1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-2-phenylethene and 2,4,6-trimethylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the chloro-phenylethene with the trimethylbenzene groups.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloro group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) involves its interaction with molecular targets and pathways. The chloro group and aromatic rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) can be compared with similar compounds such as:
1,1’-(1-Bromo-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene): This compound has a bromo group instead of a chloro group, which affects its reactivity and applications.
1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-dimethylbenzene):
Propiedades
Número CAS |
100702-10-1 |
|---|---|
Fórmula molecular |
C26H27Cl |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
2-[1-chloro-2-phenyl-2-(2,4,6-trimethylphenyl)ethenyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C26H27Cl/c1-16-12-18(3)23(19(4)13-16)25(22-10-8-7-9-11-22)26(27)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3 |
Clave InChI |
KRJFOMSCKGGOAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=C(C2=C(C=C(C=C2C)C)C)Cl)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)


![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)



![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)

![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)


